Co-Elution and Ionization: Validated Chromatographic Equivalence with Navitoclax in Human Plasma
Navitoclax-d8 demonstrates validated co-elution with its non-deuterated counterpart, a critical prerequisite for a reliable internal standard in LC-MS/MS assays. In a method specifically developed for navitoclax quantitation in human plasma, separation of navitoclax and the internal standard, Navitoclax-d8, was achieved on a Waters Acquity UPLC BEH C18 column using isocratic flow over a 3-minute total analytical run time [1]. This near-identical retention time ensures that Navitoclax-d8 experiences the same matrix effects and ionization suppression as the target analyte, a key performance advantage over non-co-eluting alternatives [2].
| Evidence Dimension | Chromatographic Co-elution and Matrix Effect Matching |
|---|---|
| Target Compound Data | Navitoclax-d8 co-elutes with navitoclax on a Waters Acquity UPLC BEH C18 column with a 3-minute isocratic run [1] |
| Comparator Or Baseline | Navitoclax (ABT-263) |
| Quantified Difference | Near-identical retention time and matrix effect compensation [1] |
| Conditions | Human plasma; Waters Acquity UPLC BEH C18 column; isocratic flow; 3-minute total run time |
Why This Matters
Ensures accurate quantification by compensating for variable matrix effects, a known source of error in LC-MS/MS bioanalysis.
- [1] Zhao L, et al. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax. Biomed Chromatogr. 2022;36(3):e5289. View Source
- [2] Mallikarjun Reddy, Associate Director - Quality, Clearsynth. The Role of Isotope Labelled Standards in Bioanalysis. Express Pharma, 2022. View Source
